![molecular formula C20H28N2O2 B5886665 N,N'-1,4-phenylenebis(1-methylcyclopentanecarboxamide)](/img/structure/B5886665.png)
N,N'-1,4-phenylenebis(1-methylcyclopentanecarboxamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-1,4-phenylenebis(1-methylcyclopentanecarboxamide), also known as PACAP-27, is a peptide that has been extensively studied for its potential therapeutic applications in various diseases. PACAP-27 is a member of the vasoactive intestinal peptide (VIP) family and is known to have neuroprotective, anti-inflammatory, and anti-apoptotic effects. In
Mecanismo De Acción
N,N'-1,4-phenylenebis(1-methylcyclopentanecarboxamide) exerts its effects through binding to three G protein-coupled receptors: PAC1, VPAC1, and VPAC2. PAC1 is the primary receptor for N,N'-1,4-phenylenebis(1-methylcyclopentanecarboxamide) and is expressed in various tissues, including the brain, retina, and immune cells. VPAC1 and VPAC2 are also expressed in various tissues and are known to mediate the effects of VIP.
Biochemical and Physiological Effects:
N,N'-1,4-phenylenebis(1-methylcyclopentanecarboxamide) has been shown to have neuroprotective effects in various models of neurodegeneration, including Parkinson's disease, Alzheimer's disease, and Huntington's disease. N,N'-1,4-phenylenebis(1-methylcyclopentanecarboxamide) has also been shown to promote neuronal survival and neurite outgrowth in vitro and in vivo. In addition, N,N'-1,4-phenylenebis(1-methylcyclopentanecarboxamide) has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N,N'-1,4-phenylenebis(1-methylcyclopentanecarboxamide) is its stability and solubility, which makes it easy to handle in laboratory experiments. N,N'-1,4-phenylenebis(1-methylcyclopentanecarboxamide) is also relatively easy and cost-effective to synthesize using SPPS. One limitation of N,N'-1,4-phenylenebis(1-methylcyclopentanecarboxamide) is its short half-life, which may limit its therapeutic potential in vivo.
Direcciones Futuras
Future research on N,N'-1,4-phenylenebis(1-methylcyclopentanecarboxamide) should focus on further elucidating its mechanism of action and identifying specific downstream targets that mediate its effects. In addition, future studies should explore the therapeutic potential of N,N'-1,4-phenylenebis(1-methylcyclopentanecarboxamide) in various diseases, including neurodegenerative diseases, ischemic stroke, traumatic brain injury, and retinal degeneration. Finally, future research should explore the potential of N,N'-1,4-phenylenebis(1-methylcyclopentanecarboxamide) as a drug delivery vehicle for targeted therapy.
Métodos De Síntesis
N,N'-1,4-phenylenebis(1-methylcyclopentanecarboxamide) is synthesized through solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The amino acid sequence is assembled on a solid support using protected amino acids, and the peptide is cleaved from the resin using TFA. The crude peptide is then purified using HPLC to obtain the final product.
Aplicaciones Científicas De Investigación
N,N'-1,4-phenylenebis(1-methylcyclopentanecarboxamide) has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative diseases, ischemic stroke, traumatic brain injury, and retinal degeneration. N,N'-1,4-phenylenebis(1-methylcyclopentanecarboxamide) has also been shown to have anti-inflammatory effects in various models of inflammation, including rheumatoid arthritis, colitis, and sepsis.
Propiedades
IUPAC Name |
1-methyl-N-[4-[(1-methylcyclopentanecarbonyl)amino]phenyl]cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c1-19(11-3-4-12-19)17(23)21-15-7-9-16(10-8-15)22-18(24)20(2)13-5-6-14-20/h7-10H,3-6,11-14H2,1-2H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPULDVULKZXBIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1)C(=O)NC2=CC=C(C=C2)NC(=O)C3(CCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-[4-[(1-methylcyclopentanecarbonyl)amino]phenyl]cyclopentane-1-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.